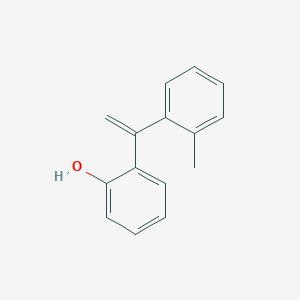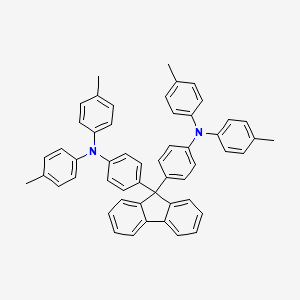
4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) is an organic compound that belongs to the class of fluorene-based materials. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes a fluorene core with two N,N-di-p-tolylaniline groups attached, which contributes to its stability and functionality.
Preparation Methods
The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with fluorene and N,N-di-p-tolylaniline as the primary reactants.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, under an inert atmosphere to prevent oxidation.
Procedure: The fluorene is first brominated to form 9,9-dibromofluorene. This intermediate is then coupled with N,N-di-p-tolylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of hydrofluorene derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Scientific Research Applications
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In electronic devices, it facilitates charge transport by forming a conductive pathway between electrodes. In biological systems, its fluorescence can be used to track molecular interactions and cellular processes.
Comparison with Similar Compounds
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) can be compared with other fluorene-based compounds, such as:
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-diphenylaniline): This compound has similar electronic properties but differs in the substituents on the nitrogen atoms.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): This variant includes fluorine atoms, which can alter its reactivity and electronic characteristics.
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound is used in the synthesis of polymer semiconductors and has different functional groups that impact its applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of fluorene-based materials.
Properties
Molecular Formula |
C53H44N2 |
|---|---|
Molecular Weight |
708.9 g/mol |
IUPAC Name |
4-methyl-N-[4-[9-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]fluoren-9-yl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C53H44N2/c1-37-13-25-43(26-14-37)54(44-27-15-38(2)16-28-44)47-33-21-41(22-34-47)53(51-11-7-5-9-49(51)50-10-6-8-12-52(50)53)42-23-35-48(36-24-42)55(45-29-17-39(3)18-30-45)46-31-19-40(4)20-32-46/h5-36H,1-4H3 |
InChI Key |
QOQNQVVZWUDVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


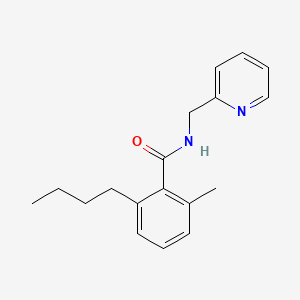
![[(1S)-1-[(5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] benzoate](/img/structure/B14114838.png)
![6-[2-[3-(4-Fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B14114842.png)

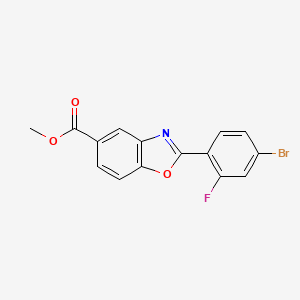

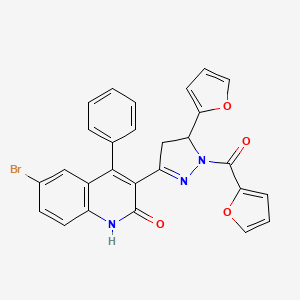
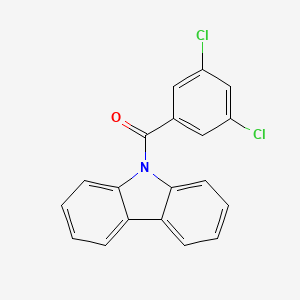

![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)



